4-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}thiomorpholine
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Overview
Description
2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-(1,4-THIAZINAN-4-YL)-1-ETHANONE is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group and a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-(1,4-THIAZINAN-4-YL)-1-ETHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl group is introduced through difluoromethylation reactions, which can be achieved using various reagents such as ClCF2H or difluorocarbene precursors . The thiazinane ring is then constructed and attached to the pyrazole ring through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-(1,4-THIAZINAN-4-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-(1,4-THIAZINAN-4-YL)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-(1,4-THIAZINAN-4-YL)-1-ETHANONE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to proteins or enzymes. The thiazinane ring may also play a role in stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
3-[5-(DIFLUOROMETHOXY)-1-METHYL-3-TRIFLUOROMETHYL-1H-PYRAZOL-4-YL]METHYLTHIO-4,5-DIHYDRO-5,5-DIMETHYLISOXAZOLE: Similar in structure but with different substituents on the pyrazole ring.
3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID AMIDES: Shares the difluoromethyl and pyrazole components but differs in the functional groups attached.
Uniqueness
2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-(1,4-THIAZINAN-4-YL)-1-ETHANONE is unique due to the combination of the difluoromethyl group and the thiazinane ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C11H15F2N3OS |
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Molecular Weight |
275.32 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-1-thiomorpholin-4-ylethanone |
InChI |
InChI=1S/C11H15F2N3OS/c1-8-6-9(11(12)13)14-16(8)7-10(17)15-2-4-18-5-3-15/h6,11H,2-5,7H2,1H3 |
InChI Key |
ILBMCVMIAUSTNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCSCC2)C(F)F |
Origin of Product |
United States |
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